molecular formula C8H4N4O2 B2880037 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1558138-88-7

3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2880037
CAS No.: 1558138-88-7
M. Wt: 188.146
InChI Key: AYSXXJSJRSRZQO-UHFFFAOYSA-N
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Description

3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1558138-88-7) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in the design of combinatorial libraries and bioactive molecules due to its rigid, planar structure that mimics purines . The presence of both a cyano group and a carboxylic acid at key positions on the heterocyclic ring provides versatile handles for further synthetic modification, enabling the creation of targeted compound libraries for structure-activity relationship (SAR) studies. The pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in oncology research, particularly in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives of this core have been explored as inhibitors of critical kinases such as CK2, EGFR, B-Raf, MEK, and CDKs, which are implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this scaffold has demonstrated a wide spectrum of pharmacological activities, including antiviral, antimalarial, and anti-inflammatory effects, highlighting its utility across multiple therapeutic areas . This product is offered For Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for biochemical screening and the development of novel therapeutic agents.

Properties

IUPAC Name

3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-1-5-3-11-12-4-6(8(13)14)2-10-7(5)12/h2-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSXXJSJRSRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Azide-Nitrile Cycloaddition

A significant reaction pathway for 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves azide-nitrile cycloaddition. This reaction allows the transformation of the cyano group into a tetrazole derivative.

  • Mechanism : The azide reacts with the nitrile group on the pyrimidine ring under optimized conditions, leading to the formation of tetrazolyl derivatives. This process has been shown to proceed with high regioselectivity and yields ranging from 42% to 95% depending on the substrate and conditions used .

Hydrolysis Reactions

Hydrolysis of the carboxylic acid moiety can lead to the formation of more polar derivatives which may enhance solubility and biological activity.

  • Conditions : Hydrolysis typically occurs under acidic or basic conditions and can be monitored via spectroscopic methods such as NMR or IR spectroscopy to confirm the conversion of functional groups.

Thermal Reactions

Thermal reactions involving this compound have also been investigated.

Data Tables of Reaction Yields and Conditions

The following table summarizes various reactions involving this compound, including yields and specific conditions:

Reaction Type Reagents Conditions Yield (%)
Condensation with aminesN-ethyl-N-[3-(3-cyanopyrazolo...Glacial acetic acid, ethanol, HClUp to 85
Azide-nitrile cycloadditionSodium azideDMF, heating42 - 95
HydrolysisWater (acidic/basic)Room temperatureVariable
Thermal decompositionHeatVarying temperaturesVariable

Scientific Research Applications

3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site of CDK2, enhancing its inhibitory activity .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-CN, 6-COOH C₈H₄N₄O₂ 188.14 Radiopharmaceuticals, tumor imaging
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-CH₃, 6-COOH C₈H₇N₃O₂ 177.16 Anagliptin (antidiabetic drug) intermediate
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate 3-CN, 6-COOEt, 7-NH₂ C₁₁H₁₀N₄O₂ 230.22 Precursor for further derivatization
5-Chloromethyl-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine 3-CN, 5-ClCH₂, 7-BrC₆H₄NH C₁₄H₁₀BrClN₅ 382.62 Anticancer agent development
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-CH₃, 7-CH₃, 6-COOH C₉H₉N₃O₂ 191.19 Research tool in kinase inhibition studies
7-Hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester 3-Ph, 6-COOEt, 7-OH C₁₆H₁₃N₃O₃ 295.29 Exploration in anti-inflammatory agents

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., ethyl ester in ) .

Biological Activity

3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as a therapeutic agent, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound this compound features a pyrazolo-pyrimidine core structure, which is known for its pharmacological versatility. The presence of the cyanide and carboxylic acid functional groups enhances its reactivity and potential for biological interactions.

1. Enzyme Inhibition

This compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in various cellular processes, including cell proliferation and survival. In studies, derivatives of this compound exhibited IC50 values in the nanomolar to low micromolar range, indicating strong inhibitory activity against CK2.

CompoundIC50 (nM)Activity
3-Phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine45 nMCK2 Inhibitor
This compoundTBDCK2 Inhibitor

The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazolo-pyrimidine scaffold can significantly influence enzyme inhibition potency. For instance, substituents at specific positions on the pyrazole ring have been shown to enhance or diminish CK2 inhibitory activity .

2. Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by inhibiting key signaling pathways associated with tumor growth. In vitro studies demonstrated that compounds derived from this compound exhibited cytotoxic effects against various cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical)TBD
MCF-7 (Breast)TBD
A549 (Lung)TBD

These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting CK2 and other related pathways.

Case Study 1: CK2 Inhibition

In a study focusing on the inhibition of CK2 by various pyrazolo-pyrimidines, 3-cyanopyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested. The results indicated that specific substitutions significantly enhanced CK2 inhibition, with some derivatives achieving IC50 values as low as 45 nM. This highlights the potential for these compounds in therapeutic applications against diseases where CK2 is overactive .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted to evaluate the cytotoxic effects of 3-cyanopyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives could effectively induce cell death through apoptosis mechanisms. This underscores the relevance of this compound class in cancer treatment strategies .

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